2-(3-Bromo-2-methylphenyl)-4,5-dihydro-4,4-dimethyl-oxazole
Description
Nomenclature and Structure
2-(3-Bromo-2-methylphenyl)-4,5-dihydro-4,4-dimethyl-oxazole follows the systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry for heterocyclic compounds containing both nitrogen and oxygen atoms within a five-membered ring system. The compound's systematic name precisely indicates the presence of a 4,5-dihydro-oxazole core structure, which represents the saturated portion of the oxazoline ring system, with specific substitution patterns that distinguish it from other oxazoline derivatives. The bromine atom occupies the 3-position of the phenyl ring, while a methyl group is positioned at the 2-carbon of the same aromatic system, creating a distinctive substitution pattern that influences both the compound's chemical reactivity and physical properties.
The structural architecture of this molecule incorporates two methyl groups attached to the 4-carbon of the oxazoline ring, creating a quaternary carbon center that significantly affects the compound's conformational preferences and steric accessibility. This dimethyl substitution pattern is particularly noteworthy because it introduces both electronic and steric effects that can influence the compound's behavior in catalytic systems and biological environments. The presence of the bromine substituent on the aromatic ring provides a handle for further synthetic transformations through various cross-coupling reactions, while simultaneously introducing electron-withdrawing characteristics that modulate the electronic properties of the entire molecular system.
According to chemical database information, the compound possesses several recognized synonyms, including the alternative systematic name "Oxazole, 2-(3-bromo-2-methylphenyl)-4,5-dihydro-4,4-dimethyl-". This nomenclature variation reflects different approaches to naming complex heterocyclic systems while maintaining chemical accuracy and structural clarity. The compound's unique structural features are further highlighted by its specific geometric arrangement, where the oxazoline ring adopts a characteristic envelope conformation that positions the nitrogen and oxygen atoms in an optimal arrangement for coordination chemistry applications.
| Chemical Property | Value |
|---|---|
| Chemical Abstracts Service Number | 868975-15-9 |
| Molecular Formula | C₁₂H₁₄BrNO |
| Molecular Weight | 268.15 g/mol |
| MDL Number | MFCD28129320 |
Chemical Classification
This compound belongs to the broad class of heterocyclic organic compounds known as oxazolines, which are characterized by their five-membered ring structure containing one nitrogen atom, one oxygen atom, and three carbon atoms. Within the oxazoline family, this compound specifically represents a 2-substituted oxazoline derivative, where the substituent consists of a brominated methylphenyl group that significantly influences the compound's chemical and physical properties. The classification of oxazolines as unsaturated analogues of oxazolidines distinguishes them from their fully saturated counterparts while maintaining the fundamental heterocyclic architecture that defines this important class of compounds.
The compound can be further classified as an aromatic-substituted oxazoline, a subclass that has gained considerable attention in medicinal chemistry and asymmetric synthesis due to the enhanced stability and reactivity profiles provided by aromatic substitution. The presence of the bromine atom places this compound within the halogenated oxazoline category, a designation that carries significant synthetic implications due to the versatility of halogen-containing compounds in cross-coupling reactions and nucleophilic substitution processes. The dimethyl substitution at the 4-position creates additional classification as a quaternary carbon-containing heterocycle, a structural feature that can influence both the compound's stereochemical properties and its behavior in various chemical transformations.
From a functional group perspective, the compound incorporates both aromatic and aliphatic components within a heterocyclic framework, creating a hybrid structure that combines the stability of aromatic systems with the reactivity of saturated heterocycles. This dual nature is particularly important in understanding the compound's potential applications, as it can participate in reactions typical of both aromatic compounds and saturated heterocycles. The electron-withdrawing nature of the bromine substituent further modifies the electronic characteristics of the molecule, placing it within the category of electron-deficient heterocycles that often exhibit enhanced reactivity toward nucleophilic species.
Historical Context in Oxazoline Chemistry
The development of oxazoline chemistry traces its origins to the late nineteenth and early twentieth centuries, with significant foundational work establishing the synthetic methodologies that would later enable the preparation of complex derivatives such as this compound. The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, represents one of the earliest systematic approaches to heterocyclic synthesis involving oxazoline-related compounds, utilizing cyanohydrins and aldehydes in the presence of anhydrous hydrochloric acid to generate oxazole derivatives. Although Fischer's original work focused on oxazoles rather than oxazolines, the mechanistic principles and synthetic strategies developed during this period provided crucial insights that would later inform the development of oxazoline synthesis methodologies.
The evolution of oxazoline chemistry gained momentum throughout the twentieth century as researchers recognized the potential of these heterocyclic systems in various applications ranging from synthetic chemistry to materials science. The isomerization polymerization of 2-oxazoline, first investigated systematically in the 1960s and 1970s, demonstrated the versatility of oxazoline compounds as monomeric units capable of forming complex polymer structures. This research established important precedents for understanding the reactivity patterns of oxazoline derivatives and provided insights into the factors that influence their chemical behavior under various reaction conditions.
The development of substituted oxazolines, particularly those bearing aromatic substituents like this compound, represents a more recent chapter in oxazoline chemistry that has been driven by the demand for sophisticated ligands in asymmetric catalysis. The recognition that oxazoline-containing ligands could provide exceptional enantioselectivity in various catalytic transformations led to intensive research efforts focused on developing new oxazoline derivatives with tailored electronic and steric properties. This historical progression from simple oxazoline synthesis to the development of complex, functionally diverse derivatives illustrates the maturation of heterocyclic chemistry as a discipline capable of addressing increasingly sophisticated synthetic challenges.
| Historical Milestone | Year | Significance |
|---|---|---|
| Fischer Oxazole Synthesis | 1896 | Foundation of heterocyclic synthesis methodology |
| First Oxazoline Polymerization Studies | 1960s | Demonstration of oxazoline versatility as monomers |
| Development of Oxazoline Ligands | 1980s-1990s | Recognition of catalytic applications |
| Advanced Substituted Oxazolines | 2000s-Present | Sophisticated synthetic intermediates |
Research Significance
The research significance of this compound extends across multiple domains of chemical science, reflecting the compound's potential as both a synthetic intermediate and a subject of fundamental chemical investigation. In the context of synthetic organic chemistry, the compound's unique substitution pattern provides valuable insights into the structure-reactivity relationships that govern oxazoline chemistry, particularly with respect to the influence of aromatic halogenation and alkyl substitution on heterocyclic behavior. The presence of the bromine atom offers exceptional versatility for further synthetic elaboration through palladium-catalyzed cross-coupling reactions, making this compound a valuable building block for the construction of more complex molecular architectures.
From a medicinal chemistry perspective, the compound represents an important example of how traditional heterocyclic scaffolds can be modified to enhance their potential biological activity. The incorporation of halogen substituents into aromatic systems has been widely recognized as a strategy for modulating drug-like properties, including bioavailability, metabolic stability, and target selectivity. The specific substitution pattern present in this compound provides a framework for investigating how structural modifications influence biological activity profiles, contributing to the broader understanding of structure-activity relationships in heterocyclic drug development.
The compound's significance in asymmetric catalysis research stems from the well-established role of oxazoline-containing ligands in promoting enantioselective transformations. The unique electronic and steric environment created by the brominated methylphenyl substituent combined with the dimethyl substitution pattern offers opportunities for developing new catalytic systems with enhanced selectivity and activity profiles. Research in this area has demonstrated that subtle modifications to oxazoline ligand structures can lead to dramatic improvements in catalytic performance, making compounds like this compound valuable subjects for systematic catalyst development studies.
The compound also holds significance in the broader context of heterocyclic chemistry research, where it serves as a model system for understanding the fundamental properties of substituted oxazolines. The combination of aromatic and aliphatic substitution within a single heterocyclic framework provides opportunities for investigating electronic effects, conformational preferences, and reactivity patterns that are relevant to the entire oxazoline family. This research contributes to the development of predictive models for heterocyclic behavior and informs the design of new compounds with targeted properties for specific applications.
Properties
IUPAC Name |
2-(3-bromo-2-methylphenyl)-4,4-dimethyl-5H-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-8-9(5-4-6-10(8)13)11-14-12(2,3)7-15-11/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMYLLJMIQXGFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C2=NC(CO2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
-
Solvent : Polar aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are preferred to stabilize intermediates.
-
Temperature : The reaction proceeds at reflux (60–80°C) for 8–12 hours.
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Yield : Typical yields range from 65% to 75%, with purity >95% after recrystallization from ethyl acetate.
Mechanistic Insights
The amino alcohol attacks the electrophilic carbonyl carbon of the benzoyl chloride, forming an intermediate amide. Intramolecular cyclization eliminates HCl, yielding the 4,5-dihydrooxazole (oxazoline) structure. The 4,4-dimethyl substitution arises from the branched alkyl chain of 2-amino-2-methyl-1-propanol.
Halogenation of Pre-Formed Oxazole Intermediates
Alternative routes involve bromination of a pre-synthesized oxazole precursor. Patent US8921572B2 details halogenation strategies for 4,5-dihydroisoxazole derivatives, applicable to the target compound.
Key Steps:
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Synthesis of 3-Unsubstituted Oxazole :
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A non-brominated oxazole (e.g., 2-(2-methylphenyl)-4,5-dihydro-4,4-dimethyl-oxazole) is prepared via condensation.
-
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Bromination at the 3-Position :
Challenges and Solutions
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Regioselectivity : The electron-rich phenyl ring directs bromination to the meta position.
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By-Products : Dibrominated species form at higher temperatures; controlled addition of bromine mitigates this.
Comparative Analysis of Methods
| Method | Starting Materials | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Condensation | 3-Bromo-2-methyl benzoyl chloride | Reflux, THF | 65–75% | Single-step, high purity | Requires acyl chloride |
| Halogenation | Pre-formed oxazole + NBS/Br₂ | 0–30°C, DCM | 50–85% | Flexibility in bromine positioning | Risk of over-bromination |
| Rhodium Cyclization | Nitrile + α-diazoketone | 80°C, Rh catalyst | ~60% | Modular for diverse substituents | Costly catalysts, multi-step |
Industrial-Scale Production and Purification
Large-scale synthesis (e.g., 1 kg batches) employs the direct condensation method due to operational simplicity. Key considerations include:
Chemical Reactions Analysis
2-(3-Bromo-2-methylphenyl)-4,5-dihydro-4,4-dimethyl-oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones. Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted oxazoles, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-(3-Bromo-2-methylphenyl)-4,5-dihydro-4,4-dimethyl-oxazole is CHBrNO, with a molecular weight of 254.12 g/mol. Its structure features a brominated phenyl group attached to a dihydro-oxazole ring, which contributes to its biological activity and potential applications in drug development.
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have explored the anticancer potential of oxazole derivatives, including this compound. For instance, compounds with oxazole rings have demonstrated cytotoxic effects against various cancer cell lines. In a study involving substituted oxazoles, several derivatives showed significant activity against human breast (MCF-7) and colon (HCT-116) cancer cell lines, indicating that modifications to the oxazole structure can enhance biological potency .
2. Antibacterial Properties
Oxazole derivatives have also been investigated for their antibacterial activities. Compounds structurally similar to this compound have exhibited effectiveness against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the aromatic ring has been linked to increased antibacterial activity .
3. Neuroprotective Effects
Research into neuroprotective agents has identified oxazole derivatives as potential candidates for treating neurodegenerative diseases. The unique structure of this compound may contribute to its ability to cross the blood-brain barrier, making it a subject of interest in neuropharmacology .
Material Science Applications
1. Polymer Chemistry
The incorporation of oxazole derivatives into polymer matrices has been explored for developing materials with enhanced thermal stability and mechanical properties. The unique chemical structure allows for the modification of polymer characteristics, leading to applications in coatings and composites .
2. Organic Electronics
Due to their semiconducting properties, oxazole derivatives are being researched for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties through structural modifications presents opportunities for advancing organic electronics technology .
Case Studies
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-methylphenyl)-4,5-dihydro-4,4-dimethyl-oxazole involves its interaction with specific molecular targets. The bromine atom and the oxazole ring play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The compound’s effects are mediated through these interactions, leading to changes in the activity or function of the target molecules. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Structural Variations
The target compound differs from analogs primarily in the position of substituents on the phenyl ring. Key comparisons include:
Bromophenyl-Substituted Oxazolines
- 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole (CAS: 32664-13-4): Features a bromine at the ortho position of the phenyl ring. Lacks the methyl group at the 2-position, reducing steric hindrance. Used in organotin synthesis (e.g., triphenylstannyl derivatives) due to its reactivity in Stille coupling reactions .
- 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole :
Chlorophenyl and Nitrophenyl Derivatives
- 2-(2-Chlorophenyl)-4,4-dimethyl-4,5-dihydrooxazole (CAS: 98191-99-2):
- 4,4-Dimethyl-2-[(E)-2-(3-nitrophenyl)ethenyl]oxazole hydrochloride :
Methyl-Substituted Analogs
- 2-(2,4-Dimethylphenyl)-9-fluoro-pyrroloacridinone: Methyl groups at both 2- and 4-positions create significant steric hindrance, limiting rotational freedom. NMR data show distinct aromatic proton splitting (δ 7.44–7.52 ppm) compared to mono-methylated derivatives .
Tautomerism and Stability
Oxazolines exhibit keto-enamine tautomerism. For example:
- 2-Acylmethyl-4,4-dimethyl-2-oxazolines :
- Target Compound :
- The 3-bromo-2-methylphenyl group likely stabilizes the enamine form due to steric constraints and bromine’s inductive effects.
Data Tables
Table 1: Physical and Spectral Properties of Selected Oxazolines
Key Research Findings
- Steric effects from methyl groups significantly influence coordination chemistry and tautomer equilibria .
- Bromine’s position (ortho vs. para) alters electronic properties and thermal stability .
- Enamine tautomers dominate in oxazolines, but protonation or metal binding shifts equilibrium to keto forms .
Biological Activity
The compound 2-(3-Bromo-2-methylphenyl)-4,5-dihydro-4,4-dimethyl-oxazole (CAS 868975-15-9) is a member of the oxazole family, characterized by its unique structure that includes a brominated aromatic ring. This compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : CHBrNO
- Molecular Weight : 268.15 g/mol
- Structure : The compound features a brominated phenyl group attached to a dihydro oxazole ring.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxazole derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.
Case Studies
- Cytotoxicity Against Cancer Cell Lines
- A study evaluated the compound's effects on human leukemia cell lines (CEM-13 and U-937). The IC values were found to be in the micromolar range, indicating significant cytotoxicity.
- Another investigation assessed its activity against breast adenocarcinoma (MCF-7 and MDA-MB-231) and melanoma (MEL-8) cell lines. The results demonstrated that this compound could induce apoptosis in a dose-dependent manner, similar to established chemotherapeutic agents like doxorubicin .
The mechanism underlying the anticancer activity of this compound may involve the induction of apoptosis through pathways that activate caspases and increase p53 expression levels. Flow cytometry analyses have shown that treated cells exhibit characteristics typical of apoptotic death, such as chromatin condensation and membrane blebbing .
Anti-inflammatory Activity
In addition to its anticancer properties, derivatives of oxazole compounds have been explored for their anti-inflammatory effects. Some studies suggest that modifications in the oxazole structure can enhance selectivity and potency against inflammatory pathways .
Table: Summary of Biological Activities
| Activity Type | Cell Lines Tested | IC Values (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | CEM-13, U-937 | 1.5 - 5.0 | Induction of apoptosis via caspase activation |
| Anticancer | MCF-7, MDA-MB-231, MEL-8 | 2.0 - 10.0 | p53 pathway activation |
| Anti-inflammatory | Various inflammatory models | Not specified | Inhibition of COX enzymes |
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. Various synthetic routes have been explored to optimize yield and purity.
Synthetic Route Overview
- Starting Material : Appropriate bromo-substituted aromatic compounds.
- Reagents : Use of bases such as sodium hydride or potassium carbonate in polar solvents.
- Cyclization Conditions : Heating under reflux conditions for several hours to promote cyclization.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 2-(3-bromo-2-methylphenyl)-4,5-dihydro-4,4-dimethyl-oxazole?
The synthesis typically involves coupling reactions of brominated aromatic precursors with oxazoline intermediates. For example, organotin reagents (e.g., triphenylstannyl derivatives) are used to introduce substituents at the phenyl ring via Stille coupling. The oxazole ring is constructed through cyclization of β-hydroxyamides or via condensation of aldehydes with amino alcohols under acidic conditions . Key steps include:
- Bromination of the aromatic ring using NBS (N-bromosuccinimide) or Br₂ in the presence of Lewis acids.
- Cyclization of intermediates (e.g., this compound precursors) using dehydrating agents like PCl₃ or POCl₃.
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the oxazole ring structure and substituent positions. The dihydro-oxazole’s methyl groups (4,4-dimethyl) appear as singlets in ¹H NMR, while the aromatic protons show splitting patterns indicative of bromine and methyl substitution .
- X-ray Crystallography : SHELX software is widely used for refining crystal structures, particularly for resolving steric effects from the 3-bromo-2-methylphenyl group. ORTEP-III visualizes thermal ellipsoids to assess molecular packing and hydrogen-bonding interactions .
Advanced: How can researchers resolve contradictions between experimental data and computational predictions for this compound’s reactivity?
Discrepancies often arise in regioselectivity or reaction yields. To address this:
- Perform DFT calculations (e.g., using Gaussian or ORCA) to model transition states and compare activation energies for competing pathways.
- Validate predictions with isotopic labeling experiments (e.g., deuterium or ¹³C tracing) to track reaction mechanisms.
- Use in situ IR or Raman spectroscopy to monitor intermediates during synthesis .
Advanced: What strategies enable selective functionalization of the oxazole ring without disrupting the brominated aromatic system?
- Protection/Deprotection : Temporarily protect the bromophenyl group using silyl ethers or tert-butyloxycarbonyl (Boc) groups before functionalizing the oxazole.
- Metal-Mediated Reactions : Employ palladium catalysts for cross-couplings (e.g., Suzuki-Miyaura) on the oxazole’s 2-position, leveraging its electron-rich nature.
- Ring-Opening/Reclosing : Use KOt-Bu to promote selective ring-opening N-alkylation, followed by re-cyclization to introduce new substituents .
Advanced: How can this compound serve as a precursor for polymeric or supramolecular systems?
The bromine atom and oxazole ring offer sites for polymerization:
- Dehydrohalogenation : Use Wilkinson’s catalyst (RhCl(PPh₃)₃) to initiate coupling, forming conjugated polymers.
- Coordination Chemistry : The oxazole’s nitrogen can bind to transition metals (e.g., Cu, Pd) to create metal-organic frameworks (MOFs) with tunable electronic properties.
- Wurtz Coupling : React the brominated aromatic moiety with sodium or lithium to form carbon-carbon linkages .
Advanced: What challenges arise in crystallographic refinement of derivatives with bulky substituents, and how are they mitigated?
Bulky groups (e.g., 4,4-dimethyl) introduce disorder in crystal lattices. Solutions include:
- Low-Temperature Data Collection : Reduces thermal motion artifacts.
- Twinned Data Refinement : SHELXL’s TWIN and BASF commands model overlapping lattices.
- Hirshfeld Surface Analysis : Identifies weak interactions (e.g., C–H···Br) that stabilize the crystal structure despite steric hindrance .
Basic: What are the stability considerations for storing and handling this compound?
- Light Sensitivity : The bromine substituent makes the compound prone to photodegradation. Store in amber vials under inert gas (N₂ or Ar).
- Moisture Sensitivity : The oxazole ring hydrolyzes in acidic or aqueous conditions. Use anhydrous solvents and molecular sieves during reactions .
Advanced: How can computational tools predict biological activity or material properties of derivatives?
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing bromine) with bioactivity using descriptors like logP and HOMO-LUMO gaps.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite.
- Bandgap Calculations : Density functional theory (DFT) predicts electronic properties for optoelectronic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
